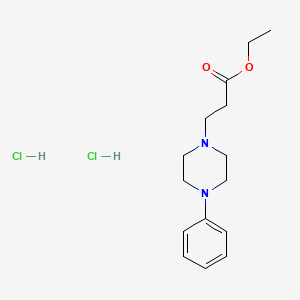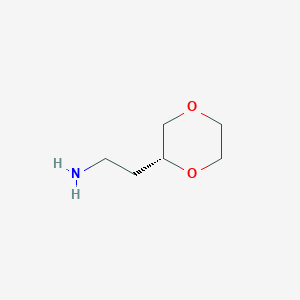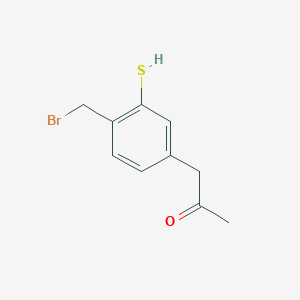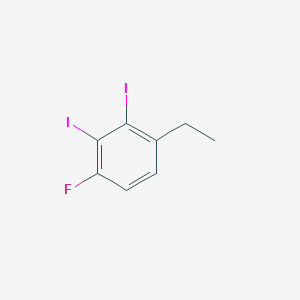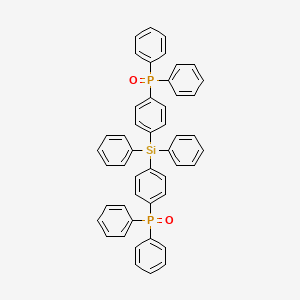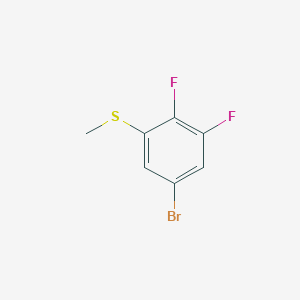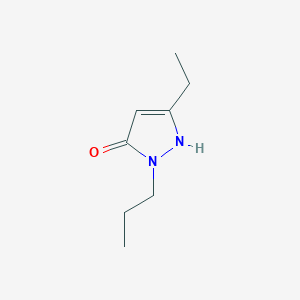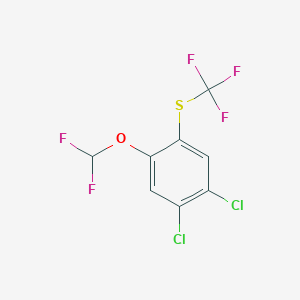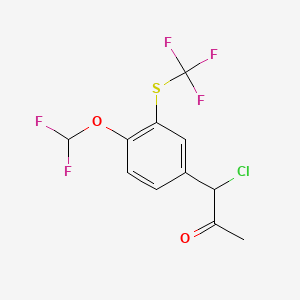![molecular formula C14H17ClN2O3 B14035697 1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)
1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate: is a synthetic organic compound with the molecular formula C14H17ClN2O3. This compound is characterized by its unique spiro structure, which includes a furo-pyridine ring system fused to an azetidine ring. The tert-butyl group and the chlorine atom add to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furo-pyridine ring: This step involves the cyclization of a suitable precursor to form the furo-pyridine ring system.
Introduction of the azetidine ring: The azetidine ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-nitrogen bond.
Chlorination: The chlorine atom is introduced via a chlorination reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furo-pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
- tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17ClN2O3 |
|---|---|
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3'-azetidine]-1-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-13(2,3)20-12(18)11-8-4-10(15)17-5-9(8)14(19-11)6-16-7-14/h4-5,11,16H,6-7H2,1-3H3 |
Clé InChI |
DFKXDCQWHHGLMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C2=CC(=NC=C2C3(O1)CNC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


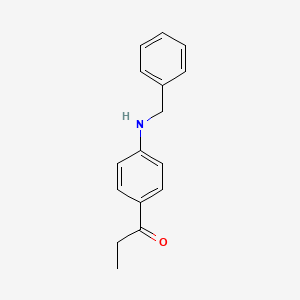
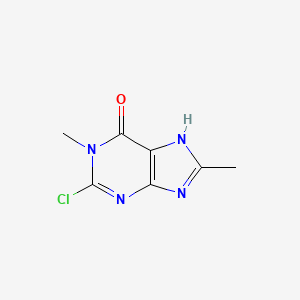
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)
